molecular formula C17H15F2NO4 B4576899 2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4576899
M. Wt: 335.30 g/mol
InChI Key: RQQZPZRNGMAOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C17H15F2NO4 and its molecular weight is 335.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09691428 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluorescence Probes for Reactive Oxygen Species

Research has developed novel fluorescence probes like HPF and APF for detecting highly reactive oxygen species (hROS), which are crucial in studying biological and chemical applications. These probes offer improved resistance to light-induced autoxidation and can differentiate hROS from other reactive oxygen species, making them valuable tools in various scientific studies (Setsukinai et al., 2003).

Synthesis of Polyfluoroalkylated Heterocyclic Compounds

Polyfluoroalkylated heterocyclic compounds, including derivatives of benzodioxole and benzodioxin, have been synthesized through double Michael-addition reactions. These compounds hold potential in various chemical and material science applications due to their unique properties (黄维垣 et al., 2010).

Tumor Hypoxia Markers

Novel nitroimidazole-based thioflavin-T derivatives, including benzodioxin analogues, have been synthesized and evaluated for their effectiveness as tumor hypoxia markers. These compounds show promising results in distinguishing hypoxic tumor cells, which is crucial for targeted cancer therapy (Zejun Li et al., 2005).

Antitumor Activity of Benzodioxin Analogs

A series of 3-benzyl-substituted-4(3H)-quinazolinones, including benzodioxin analogs, have shown significant antitumor activity. These compounds were found to be more potent than positive controls like 5-FU, indicating their potential in developing new cancer therapies (Al-Suwaidan et al., 2016).

Hybrid Anticonvulsant Agents

Research has focused on synthesizing hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and benzodioxin derivatives. These hybrids combine chemical fragments of known antiepileptic drugs, showing promising results in preclinical anticonvulsant screening (Kamiński et al., 2015).

Antinociceptive Activity

Benzodioxol derivatives have been synthesized and tested for their antinociceptive activity, demonstrating significant potential compared to standard drugs like aspirin and dipyrone (Önkol et al., 2004).

Photochemically Masked Photoinitiators

Benzodioxole derivatives have been used as photochemically masked one-component type II photoinitiators for free radical polymerization. This application is crucial in material science and polymer chemistry for developing advanced materials (Kumbaraci et al., 2012).

Synthesis and Characterization of Antimicrobial Agents

Benzodioxane ring-containing oxadiazole derivatives have shown promising antibacterial and antifungal activities. These compounds have potential as leads for natural herbicide models and pharmaceutical development (Khalilullah et al., 2016).

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-10(24-14-4-2-11(18)8-13(14)19)17(21)20-12-3-5-15-16(9-12)23-7-6-22-15/h2-5,8-10H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQZPZRNGMAOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-difluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.